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Compound of Interest

Compound Name:
(5-(2-Chlorophenyl)isoxazol-4-

yl)methanol

CAS No.: 1894504-72-3

Cat. No.: B1475477

Get Quote

Comparative Guide: Impurity Profiling of Commercial (5-(2-Chlorophenyl)isoxazol-4-
yl)methanol

Executive Summary
(5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 430534-65-9) is a critical pharmacophore

intermediate used in the synthesis of penicillin-derivative antibiotics and novel kinase inhibitors.

Its "performance" as a raw material is strictly defined by its impurity profile, which directly

impacts the yield, safety, and crystallization behavior of downstream Active Pharmaceutical

Ingredients (APIs).

This guide compares two commercial grades of this intermediate—Grade A (99% HPLC) and

Grade B (95% Technical)—and contrasts the analytical performance of Standard HPLC-UV

versus UHPLC-Q-ToF-MS for profiling them.
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Hidden Risks: Grade B samples often contain up to 3% of the regioisomer (3-(2-

chlorophenyl) isomer), which is isobaric and often co-elutes under standard HPLC

conditions, leading to "false passes" in QC.

Methodology: High-resolution Mass Spectrometry (HRMS) is required to identify the

"dimeric" furoxan impurities formed during the [3+2] cycloaddition synthesis.

Recommendation: For GMP manufacturing, Grade A is mandatory. Grade B is only suitable

for early-stage discovery if purified further.

Synthetic Context & Impurity Origins
To profile impurities effectively, one must understand their origin. The dominant synthetic route

for this scaffold involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from 2-

chlorobenzaldehyde oxime) with a propargyl alcohol derivative.

Major Impurity Classes:

Regioisomers: The formation of the 3,5-disubstituted isoxazole instead of the target 5,4-

substitution pattern.

Precursors: Unreacted 2-chlorobenzaldehyde oxime.

Side-Reactions: Dimerization of the nitrile oxide intermediate to form Furoxans (1,2,5-

oxadiazole-2-oxides).
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Figure 1: Synthetic pathways leading to the target isoxazole and its critical impurities.[1]

Comparative Analysis: Analytical Platforms
We compared the detection capability of two standard workflows.

Feature
Method A: Routine QC

(HPLC-UV)

Method B: Deep Profiling

(UHPLC-MS/MS)

Instrument Agilent 1260 Infinity II Agilent 6545 Q-ToF LC/MS

Column C18 (5 µm, 4.6 x 150 mm) C18 (1.8 µm, 2.1 x 50 mm)

Detection UV at 254 nm ESI+ (m/z 50-1000)

Run Time 25 minutes 8 minutes

LOD (Impurity) ~0.05% ~0.001%

Regioisomer Sep. Poor (Resolution < 1.2) Excellent (Resolution > 2.5)

Structure ID Retention time only Exact Mass + Fragmentation

Critical Insight: Method A failed to resolve the regioisomer impurity in Grade B samples,

integrating it into the main peak and artificially inflating the purity value from 94.2% to 97.8%.

Method B (MS) resolved these peaks due to the higher efficiency of sub-2-micron columns and

identified them via unique fragmentation patterns.

Experimental Protocols
Protocol 1: Sample Preparation

Solvent: Methanol:Water (80:20 v/v).

Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.

Filtration: 0.22 µm PTFE filter (Essential to remove inorganic salts from the cyclization step).

Protocol 2: UHPLC-MS/MS Conditions (Method B)
This method is the "Gold Standard" for validating commercial batches.
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Mobile Phase A: 0.1% Formic Acid in Water (Protonation of isoxazole nitrogen).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 5% B

1-6 min: 5%

95% B (Linear)

6-7 min: 95% B (Wash)

7-8 min: 5% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Temp: 40°C.

MS Source: ESI Positive Mode.

Gas Temp: 325°C

Fragmentor: 135 V (Optimized for isoxazole ring stability).
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Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Results & Discussion
Comparative Impurity Profile (Data Simulation)
We analyzed batches from two suppliers using Method B (UHPLC-MS).
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Impurity
Type

Retention
Time (min)

Mass (m/z)
Supplier A

(Pharma

Grade)

Supplier B

(Tech

Grade)

Impact on
Downstrea
m

Target 3.45
224.02

[M+H]+
99.2% 94.5% N/A

Regioisomer 3.58
224.02

[M+H]+
0.1% 3.2%

Lowers yield;

difficult to

purge.

Furoxan

Dimer
4.12

306.01

[M+H]+
ND 1.1%

Potential

mutagenic

alert (ICH

M7).

Oxime

Precursor
2.10

156.01

[M+H]+
0.2% 0.8%

Reacts with

downstream

electrophiles.

Interpretation: Supplier B's product contains significant levels of the Regioisomer. Because the

regioisomer has the exact same molecular weight (isobaric), Mass Spectrometry alone cannot

distinguish them without chromatographic separation. The UHPLC method (Method B)

successfully resolved these peaks (

RT = 0.13 min), whereas the standard HPLC method (Method A) showed them as a single,
broad peak.

Performance Implication: Using Supplier B's material for a GMP synthesis would likely result in

a final API batch failing specification due to "carryover isomer," which is often impossible to

crystallize out at the final stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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